molecular formula C26H20N2O4S B11958843 4-(2-Hydroxybenzylideneamino)phenyl sulfone CAS No. 7251-84-5

4-(2-Hydroxybenzylideneamino)phenyl sulfone

Cat. No.: B11958843
CAS No.: 7251-84-5
M. Wt: 456.5 g/mol
InChI Key: GDUFOHWZCAUCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxybenzylideneamino)phenyl sulfone is a chemical compound with the molecular formula C26H20N2O4S and a molecular weight of 456.524 g/mol It is known for its unique structural features, which include a sulfone group and a Schiff base linkage

Preparation Methods

The synthesis of 4-(2-Hydroxybenzylideneamino)phenyl sulfone typically involves the condensation reaction between 4-aminophenyl sulfone and 2-hydroxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent choice, and reaction time, can be optimized to improve yield and efficiency.

Chemical Reactions Analysis

4-(2-Hydroxybenzylideneamino)phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxybenzylideneamino)phenyl sulfone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways involved in cell death .

Comparison with Similar Compounds

4-(2-Hydroxybenzylideneamino)phenyl sulfone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

7251-84-5

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O4S/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)33(31,32)24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H

InChI Key

GDUFOHWZCAUCQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.